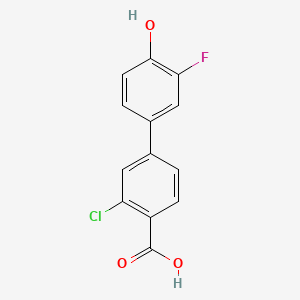

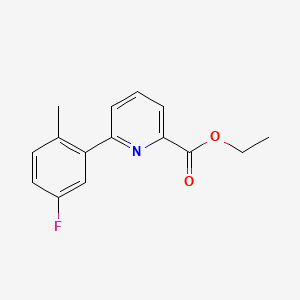

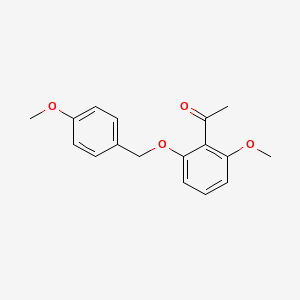

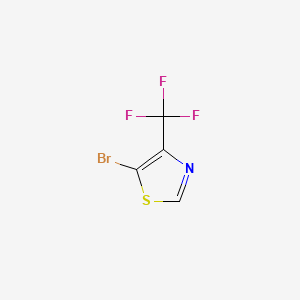

![molecular formula C9H9N3O2 B578752 Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate CAS No. 1234616-14-8](/img/structure/B578752.png)

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions . The method offers a number of advantages including utilization of stable arenediazonium tosylates, operational simplicity as well as combining the azo-coupling, deacylation and pyrazole ring annulation steps in a one-pot manner .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of the title compound was solved by intrinsic phasing using the OLEX 2 program .Chemical Reactions Analysis

Reactions generally proceeded smoothly in the case of both electron-withdrawing and electron-releasing groups in the aryl substituent, resulting in the formation of pyrazolo[4,3-b]pyridines .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate has been employed in the facile and novel synthesis of heterocyclic compounds. For instance, Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method was found to be useful in preparing new N-fused heterocycle products with good to excellent yields Ghaedi et al., 2015.

Applications in Fluorophore Synthesis

The compound has also been explored for its application in synthesizing fluorescent materials. Yan et al. (2018) developed a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, highlighting the potential of this compound in the development of new fluorophores Yan et al., 2018.

Biomedical Applications

Research into the biomedical applications of derivatives of this compound has also been conducted. Donaire-Arias et al. (2022) provided a comprehensive review covering the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, which include more than 300,000 compounds described in over 5500 references, including 2400 patents. This review illustrates the significant interest in the biomedical applications of these compounds Donaire-Arias et al., 2022.

Antimicrobial and Anticancer Agents

Furthermore, the synthesis of new 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives from ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown inhibitory effects against viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus, indicating potential antimicrobial and antiviral applications Bernardino et al., 2007.

Mecanismo De Acción

Target of Action

Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate is a heterocyclic compound . The primary targets of this compound are yet to be fully identified due to the complexity and diversity of its structure .

Mode of Action

It is known that the compound interacts with its targets through a variety of mechanisms, potentially including hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

It is known that pyrazolo[3,4-b]pyridines, a related group of compounds, have been associated with a variety of physiological processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 19119 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that pyrazolo[3,4-b]pyridines, a related group of compounds, have been associated with a variety of biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a dry room at normal temperature . Furthermore, the synthesis of related compounds has been shown to be influenced by temperature .

Propiedades

IUPAC Name |

ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(11-12-8)4-3-5-10-7/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYQUJPXOZPFCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725539 |

Source

|

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234616-14-8 |

Source

|

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.